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Compound of Interest

Compound Name:

1-((tert-

Butoxycarbonyl)amino)cyclopent-

3-enecarboxylic acid

CAS No.: 213316-20-2

Cat. No.: B1278404

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the

compound identified by CAS number 213316-20-2, chemically known as 1-((tert-
Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid. The structure of this synthetic

amino acid derivative, with the molecular formula C₁₁H₁₇NO₄, is confirmed through a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS). This document details the methodologies for these

key experiments and presents the data in a structured format for clarity and comparative

analysis. The logical workflow of the structural determination process is also visualized.
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Property Value

CAS Number 213316-20-2

IUPAC Name
1-((tert-Butoxycarbonyl)amino)cyclopent-3-ene-

1-carboxylic acid

Synonyms
N-Boc-1-amino-cyclopent-3-ene-1-carboxylic

acid

Molecular Formula C₁₁H₁₇NO₄[1]

Molecular Weight 227.26 g/mol

SMILES CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O[1]

InChI Key XAUHKCBBMAAOMD-UHFFFAOYSA-N[1]

Structural Elucidation Methodologies
The definitive structure of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
was determined using a suite of modern analytical techniques. The primary methods employed

were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation

experiments) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an

organic molecule. For the title compound, a combination of one-dimensional (¹H and ¹³C) and

two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous

assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of

a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆),

containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube.

Data Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/10585395
https://pubchemlite.lcsb.uni.lu/e/compound/10585395
https://pubchemlite.lcsb.uni.lu/e/compound/10585395
https://www.benchchem.com/product/b1278404/docs?utm_src=pdf-body#in-depth-technical-guide-structural-elucidation-of-cas-number-213316-20-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of

scans to obtain a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled pulse sequence, spectral width of -10 to 220 ppm.

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the

same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond

proton-carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond)

proton-carbon correlations, which is crucial for connecting different spin systems and

identifying quaternary carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or coupled with a liquid chromatography (LC) system.

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and

can be run in both positive and negative ion modes.

Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the

accurate mass of the molecular ion, which allows for the confirmation of the elemental

formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern.
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While a dedicated publication with the complete raw data for this specific compound is not

publicly available, based on the known structure and data from analogous compounds, the

expected spectral data are presented below.

Predicted NMR Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-C(CH₃)₃ ~1.45 s 9H

-CH₂- (C2, C5) ~2.80 - 3.20 m 4H

-CH=CH- (C3, C4) ~5.70 s 2H

-NH- ~5.10 br s 1H

-COOH ~10-12 br s 1H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)

-C(CH₃)₃ ~28.5

-C(CH₃)₃ ~80.0

-CH₂- (C2, C5) ~45.0

C-NH (C1) ~65.0

-CH=CH- (C3, C4) ~128.0

-C=O (Boc) ~155.0

-COOH ~176.0

Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
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Adduct Calculated m/z

[M+H]⁺ 228.1230

[M+Na]⁺ 250.1049

[M-H]⁻ 226.1085

Data predicted based on molecular formula C₁₁H₁₇NO₄.

Expected Fragmentation Pattern:

The primary fragmentation in ESI-MS/MS would involve the loss of the tert-butoxycarbonyl

group.

Loss of isobutene (56 Da): A characteristic fragmentation of the Boc group, leading to a

protonated amino acid.

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.

Logical Workflow and Pathway Diagrams
Structural Elucidation Workflow
The logical process for determining the structure of 1-((tert-
Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is outlined below.
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Workflow for Structural Elucidation.

Synthesis Pathway
While multiple synthetic routes exist, a common approach for the synthesis of this compound is

outlined below.
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Cyclopent-3-ene-1-carboxylic acid

Activation of Carboxylic Acid

e.g., SOCl2

Curtius Rearrangement

NaN3
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1-amino-cyclopent-3-ene
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(Boc)2O

1-((tert-Butoxycarbonyl)amino)cyclopent-3-ene

Carboxylation

e.g., BuLi, CO2

Final Product:
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
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A Potential Synthetic Pathway.
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Application in Drug Development
Amino acids with unnatural structures, such as 1-((tert-Butoxycarbonyl)amino)cyclopent-3-
enecarboxylic acid, are valuable building blocks in medicinal chemistry. The cyclopentene

scaffold provides conformational rigidity, which can be advantageous for designing molecules

that bind to specific biological targets with high affinity and selectivity. The Boc-protecting group

is standard in peptide synthesis, allowing for the controlled, stepwise assembly of complex

peptide-based drugs or peptidomimetics. The carboxylic acid and amino functionalities provide

handles for further chemical modification and conjugation to other molecules.

Conclusion
The structural elucidation of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
(CAS 213316-20-2) is readily achievable through standard spectroscopic techniques. The

combination of NMR spectroscopy and mass spectrometry provides a complete picture of the

molecular structure, confirming the connectivity and elemental composition. This well-

characterized building block serves as a valuable tool for researchers in the field of drug

discovery and development, enabling the synthesis of novel and conformationally constrained

bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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